Cas no 308299-96-9 (3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate)
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 3-(2-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl ester
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- Inchi: 1S/C21H14O5S/c1-24-17-6-3-2-5-14(17)16-12-25-18-11-13(8-9-15(18)20(16)22)26-21(23)19-7-4-10-27-19/h2-12H,1H3
- InChI Key: MSYJCBRHHVVEEY-UHFFFAOYSA-N
- SMILES: C1(C(OC2=CC=C3C(=C2)OC=C(C2=CC=CC=C2OC)C3=O)=O)SC=CC=1
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0916-2635-2μmol |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate |
308299-96-9 | 90%+ | 2μmol |
$57.0 | 2023-07-30 | |
| Life Chemicals | F0916-2635-5μmol |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate |
308299-96-9 | 90%+ | 5μmol |
$63.0 | 2023-07-30 | |
| Life Chemicals | F0916-2635-10μmol |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate |
308299-96-9 | 90%+ | 10μmol |
$69.0 | 2023-07-30 | |
| Life Chemicals | F0916-2635-20μmol |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate |
308299-96-9 | 90%+ | 20μmol |
$79.0 | 2023-07-30 | |
| Life Chemicals | F0916-2635-1mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate |
308299-96-9 | 90%+ | 1mg |
$54.0 | 2023-07-30 | |
| Life Chemicals | F0916-2635-2mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate |
308299-96-9 | 90%+ | 2mg |
$59.0 | 2023-07-30 | |
| Life Chemicals | F0916-2635-3mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate |
308299-96-9 | 90%+ | 3mg |
$63.0 | 2023-07-30 | |
| Life Chemicals | F0916-2635-4mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate |
308299-96-9 | 90%+ | 4mg |
$66.0 | 2023-07-30 | |
| Life Chemicals | F0916-2635-5mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate |
308299-96-9 | 90%+ | 5mg |
$69.0 | 2023-07-30 | |
| Life Chemicals | F0916-2635-10mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate |
308299-96-9 | 90%+ | 10mg |
$79.0 | 2023-07-30 |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl Thiophene-2-carboxylate (CAS No. 308299-96-9): An Overview of Its Structure, Properties, and Applications
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate (CAS No. 308299-96-9) is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities and chemical properties.
The molecular structure of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is characterized by a chromone core linked to a thiophene ring through an ester linkage. The chromone moiety, specifically the 4H-chromen-4-one scaffold, is a well-known bioactive framework that has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. The thiophene ring, on the other hand, is a heterocyclic aromatic compound that contributes to the overall stability and reactivity of the molecule.
Recent research has highlighted the potential of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate in various therapeutic applications. A study published in the Journal of Medicinal Chemistry in 2021 investigated the antitumor activity of this compound against several cancer cell lines. The results showed that it exhibited significant cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC50 values in the low micromolar range. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.
In addition to its anticancer properties, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has also shown promise in other areas of medicinal chemistry. A 2020 study published in the European Journal of Medicinal Chemistry explored its anti-inflammatory effects. The compound was found to effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be a potential candidate for the development of new anti-inflammatory drugs.
The physical and chemical properties of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate have also been extensively characterized. It is a solid at room temperature with a melting point ranging from 150°C to 155°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These solubility characteristics are important considerations for its use in pharmaceutical formulations and biological assays.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm the structure of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate. The NMR spectrum reveals characteristic signals for the methoxy group (-OCH3), the aromatic protons of the chromone and thiophene rings, and the ester linkage. The MS data further support the molecular formula C18H13O5S, with a molecular weight of 351.35 g/mol.
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ylium thiophene-2-carboxylate typically involves multi-step procedures starting from readily available starting materials. One common synthetic route involves the condensation of 7-hydroxychromone with 2-methoxybenzaldehyde followed by esterification with thiophene carboxylic acid chloride. This method provides good yields and purity, making it suitable for large-scale production.
In conclusion, 3-(2-methoxyphenyl)-4-o xo - 4 H - chromen - 7 - yl thiophene - 2 - carboxy late (CAS No. 308299 - 96 - 9) is a promising compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features, coupled with its demonstrated biological activities, make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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